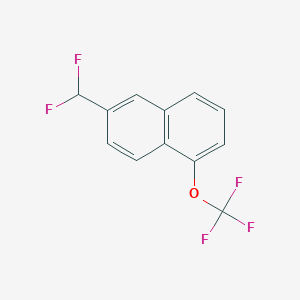![molecular formula C13H23BO3Si B11853517 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) group and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature . The boronic acid functionality can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) and a suitable palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: The boronic acid can be reduced to a borane using reducing agents like sodium borohydride.
Substitution: The TBDMS group can be cleaved under acidic conditions or using fluoride ions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF for deprotection of the TBDMS group.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Free phenol.
Applications De Recherche Scientifique
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of enzyme inhibitors and sensors. The TBDMS group provides steric protection, enhancing the stability of the compound under various conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 3-(tert-Butyldimethylsilyloxy)phenylboronic Acid
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid is unique due to the presence of both the TBDMS protecting group and the boronic acid functionality. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H23BO3Si |
|---|---|
Poids moléculaire |
266.22 g/mol |
Nom IUPAC |
[3-[tert-butyl(dimethyl)silyl]oxy-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C13H23BO3Si/c1-10-11(14(15)16)8-7-9-12(10)17-18(5,6)13(2,3)4/h7-9,15-16H,1-6H3 |
Clé InChI |
BNUSQQLYRAAEHJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)







![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)

![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)



